4-(2-Bromophenyl)-1-phenylbutane-1,3-dione

Description

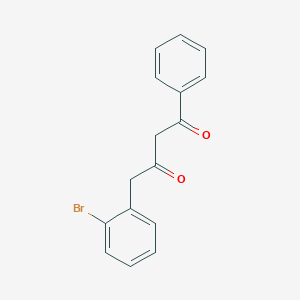

4-(2-Bromophenyl)-1-phenylbutane-1,3-dione is a β-diketone derivative characterized by a central diketone backbone substituted with a phenyl group at position 1 and a 2-bromophenyl group at position 2. This compound’s structure imparts unique electronic and steric properties due to the electron-withdrawing bromine atom in the ortho position of the aryl ring.

Properties

IUPAC Name |

4-(2-bromophenyl)-1-phenylbutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c17-15-9-5-4-8-13(15)10-14(18)11-16(19)12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSQTBBUFKOGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione typically involves the bromination of a phenylbutane-1,3-dione precursor. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-1-phenylbutane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the brominated phenyl group to a phenyl group or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce de-brominated phenylbutane-1,3-dione.

Scientific Research Applications

4-(2-Bromophenyl)-1-phenylbutane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated phenyl group can participate in halogen bonding, while the phenylbutane-1,3-dione moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 1-(4-Bromophenyl)butane-1,3-dione (C₁₀H₉BrO₂): The bromine substituent in the para position reduces steric hindrance compared to the ortho isomer. This positional difference may enhance reactivity in cross-coupling reactions due to reduced steric interference .

- The trifluoromethyl group significantly lowers logP compared to brominated analogs, as fluorine’s electronegativity dominates .

Table 1: Structural and Physical Property Comparisons

*Estimated logP values based on fragment contributions from .

Table 2: Reaction Yields and Outcomes for Analogous Compounds

Tautomerism and Solubility

- Tautomer Distribution: 1-Phenylbutane-1,3-dione exists in equilibrium between keto and enol forms, with computational models predicting dominant tautomers . Bromine’s electron-withdrawing nature in this compound may stabilize the enol form, increasing acidity compared to non-halogenated analogs .

- Partitioning Behavior : Benzoylacetone (1-phenylbutane-1,3-dione) has a logP of 1.86, while brominated derivatives like 1-(4-bromophenyl)butane-1,3-dione exhibit higher logP values (~2.5–3.0) due to bromine’s hydrophobicity .

Biological Activity

4-(2-Bromophenyl)-1-phenylbutane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated phenyl group and a diketone moiety, which contribute to its reactivity and biological interactions. The presence of the bromine atom enhances its electrophilic character, allowing it to engage in various chemical reactions.

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with nucleophilic sites, modulating their activity.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that affect cellular functions.

- Oxidative Stress Modulation : The compound's ability to undergo redox reactions could play a role in modulating oxidative stress within cells, potentially leading to protective effects against oxidative damage.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anticancer Potential : Preliminary findings indicate that it may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Modulates enzyme activity via covalent bonding |

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers. This highlights its potential as a lead compound for cancer therapy .

- Enzyme Interaction Analysis : A detailed analysis of the compound's interaction with specific enzymes revealed that it effectively inhibited cyclooxygenase (COX) activity, which is crucial in inflammation pathways. This suggests potential applications in anti-inflammatory drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.